molecular formula C7H14O2 B1348547 1,1-Dimethoxycyclopentane CAS No. 931-94-2

1,1-Dimethoxycyclopentane

Cat. No. B1348547
CAS RN: 931-94-2
M. Wt: 130.18 g/mol
InChI Key: AGWFDZMDKNQQHG-UHFFFAOYSA-N
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Patent
US06166260

Procedure details

Cyclopentanone (25 g, 0.3 mol) was added at room temperature to a solution of trimethyl ortoformate (33 ml, 0.3 mol) in 60 ml anhydrous MeOH containing 75 mg TsOH. The resulting mixture was allowed to stand at room temperature for 2 hours. After adding MeONa to pH 8-8.5 and removing the MeOH, the remaining portion was distilled in vacuo to give 23.2 g (60%) of pure cyclopentanone dimethyl acetal having a boiling point of 42° C. (8 torr). NMR-1H (δ, ppm) in CDCI3 : 1.43-1.72 m (8H, 4CH2); 3.08 s (6H, 2 OCH3). NMR-13C (6 ppm) in CDCl3 : 22.89 (2CH 2), 33.82 (2CH2), 48.76 (2CH3O), 111.81 (O--C--O).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][O:8][Na].[CH3:10]O>>[CH3:10][O:6][C:1]1([O:8][CH3:7])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removing the MeOH
DISTILLATION
Type
DISTILLATION
Details
the remaining portion was distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1(CCCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.